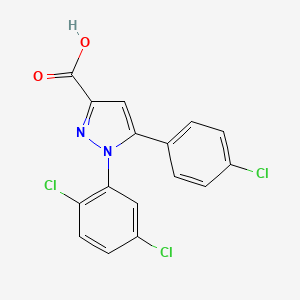

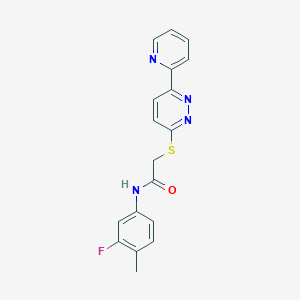

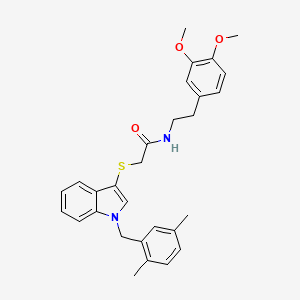

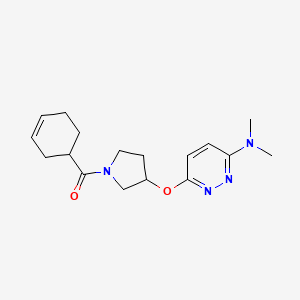

![molecular formula C23H26N2O4S B2503264 methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 526189-38-8](/img/structure/B2503264.png)

methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

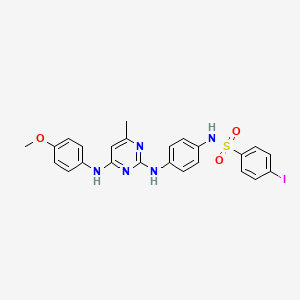

The compound of interest, methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrimidine core, which is a common motif in many biologically active compounds, including drugs and nucleotides. The molecule also features various substituents, such as ethoxy, methoxy, and sulfanyl groups, which can significantly influence its chemical behavior and interaction with biological targets .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclocondensation reactions, as seen in the preparation of sulfanylidene tetrahydropyrimidine derivatives . These reactions typically use thiourea, a keto ester, and substituted benzaldehydes. The synthesis of pyrimidine derivatives can also be achieved through the reaction of dihydropyrimidone derivatives with appropriate reagents under conventional or heterogeneous conditions . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction . This method provides detailed information about the crystal system, space group, and geometric parameters. For instance, a related compound was found to belong to the triclinic system with nearly coplanar pyridine and pyrimidine rings . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, deprotection, and cross-coupling . These reactions are essential for modifying the structure and introducing new functional groups that can enhance biological activity or alter physical and chemical properties. For example, the alkylation of diamino pyrimidine with tosylate afforded regioisomers that were separated and converted to free phosphonic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of a sulfanyl group can affect the molecule's stability and charge delocalization, as analyzed using NBO analysis . Vibrational spectral analysis, such as FT-IR and FT-Raman, can provide insights into the equilibrium geometry and vibrational wave numbers . Additionally, molecular docking studies can suggest potential biological activities, such as inhibitory activity against specific proteins .

科学的研究の応用

Synthesis and Crystal Structure

The synthesis and crystal structure analysis of thiopyrimidine derivatives, including those similar to the compound , have been extensively studied. These compounds have been synthesized through various methods, including acid-catalyzed cyclocondensation reactions, and have been characterized using techniques like single-crystal X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy. The crystal structure analysis reveals that these compounds often adopt specific conformations that are stabilized by hydrogen bonding and other intermolecular interactions, contributing to their potential as materials with unique properties (Sarojini et al., 2015).

Nonlinear Optical Properties

Some derivatives of the mentioned compound have been investigated for their nonlinear optical (NLO) properties. The organic crystals of similar compounds have been grown using slow evaporation techniques, and their structures were determined by X-ray diffraction methods. Theoretical studies, including density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, have been conducted to explore their electronic, linear, and nonlinear optical properties. These studies indicate that these compounds possess significant NLO properties, making them promising candidates for applications in optoelectronic devices and materials (Dhandapani et al., 2017).

Anticancer and Antiviral Activity

Several studies have explored the biological activities of thiopyrimidine derivatives, including anticancer and antiviral effects. For instance, certain derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. Additionally, some compounds exhibit antiviral activity, particularly against retroviruses, highlighting their potential in the development of new antiviral drugs (Hocková et al., 2003).

Pharmaceutical Applications

Thiopyrimidine derivatives, including those structurally related to the compound , have been synthesized and evaluated for various pharmaceutical applications. Their synthesis often involves multi-step reactions and characterization through spectroscopic methods. These compounds have been tested for a range of biological activities, including anti-inflammatory, analgesic, and antihypertensive effects, demonstrating their potential in medicinal chemistry and drug development (Chikhale et al., 2009).

特性

IUPAC Name |

methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-5-28-19-12-17(21-20(22(26)27-4)15(3)24-23(30)25-21)10-11-18(19)29-13-16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3,(H2,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUQVXRQCVBOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)OCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

![1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate](/img/structure/B2503188.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dichlorobenzoate](/img/structure/B2503194.png)

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)

![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2503204.png)